molecular formula C8H6I2O2 B2639856 3,5-Diiodo-2-methoxybenzaldehyde CAS No. 32024-13-8

3,5-Diiodo-2-methoxybenzaldehyde

Cat. No. B2639856
CAS RN: 32024-13-8
M. Wt: 387.943
InChI Key: YXYUVJVFYYTBMB-UHFFFAOYSA-N
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Description

“3,5-Diiodo-2-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H6I2O2 . It has an average mass of 387.941 Da .


Molecular Structure Analysis

The molecular structure of “3,5-Diiodo-2-methoxybenzaldehyde” consists of a benzene ring substituted with two iodine atoms, one methoxy group, and one aldehyde group .


Physical And Chemical Properties Analysis

“3,5-Diiodo-2-methoxybenzaldehyde” is a solid at room temperature . It has a molecular weight of 387.94 .

Scientific Research Applications

Photovoltaic Cells

In a study, new conductive polymers derived from poly (pyrrole-co-3,5-Dimethoxybenzaldehyde), and poly (pyrrole-co-2-Methoxybenzaldehyde), were synthesized by polycondensation of conjugated amine heterocycles and 3,5-dimethoxybenzaldehyde and 2-methoxybenzaldehyde . These polymers are soluble in all organic solvents, and they present good candidates for the development of photovoltaic cells .

Conductive Polymers

The prepared polymers are soluble in most organic solvents, by polycondensation of conjugated amino heterocycles and benzaldehyde derivatives in chloroform in the presence of a catalyst . These conductive polymers have many potential applications such as flexible shields, lightweight batteries, corrosion protection, and electromagnetic shields .

Safety and Hazards

While specific safety data for “3,5-Diiodo-2-methoxybenzaldehyde” is not available, similar compounds may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3,5-diiodo-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYUVJVFYYTBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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